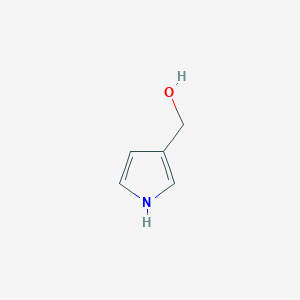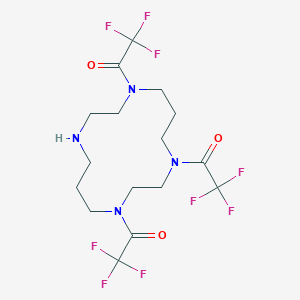
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane
Übersicht
Beschreibung
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane (TTA-TTC) is a novel, water-soluble, and stable tetraazacyclotetradecane (TTC) derivative with potential applications in various fields. TTA-TTC is a polycyclic aromatic hydrocarbon (PAH) derived from the tetraazacyclotetradecane (TTC) core. It is a highly functionalized molecule with four trifluoroacetyl groups, enabling it to form strong hydrogen bonds with other molecules and conferring unique properties to it. This molecule has been explored for its potential use in a variety of applications, including drug delivery, catalysis, and bioconjugation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane is a compound derived from the parent macrocycle 1,4,8,11-tetraazacyclotetradecane, also known as cyclam. A study by Lázár (1999) demonstrated a regioselective synthesis process for its derivatives, highlighting the potential for controlled chemical modifications and applications in complexing agents for metal ions (Lázár, 1999).
Coordination Chemistry and Metal Complexes
This compound has been studied for its role in coordination chemistry, especially in forming complexes with metals. Bergamini et al. (2004) explored its use in proton-driven self-assembled systems, examining its interaction with cyanide metal complexes and its potential applications in developing novel metal-organic frameworks (Bergamini et al., 2004).
Potential in Synthesizing Bifunctional Chelating Agents
Mishra and Chatal (2001) studied the synthesis of macrocyclic bifunctional chelating agents using derivatives of 1,4,8,11-tetraazacyclotetradecane. This research opens avenues for applications in radiopharmaceuticals and diagnostic imaging, given the importance of chelating agents in these fields (Mishra & Chatal, 2001).
Analytical and Structural Chemistry
Studies have also focused on the analytical and structural aspects of this compound. For instance, Lima et al. (2008) conducted structural analyses of cyclam derivatives, providing insights into the acid-base properties and metal complexation, crucial for understanding the behavior of these compounds in various chemical environments (Lima et al., 2008).
Applications in Luminescence and Materials Science
Zhu et al. (2008) explored the use of related macrocyclic polyamine ligands in the synthesis of lanthanide-based metal-organic frameworks (MOFs). These complexes exhibited strong fluorescent emissions, indicating potential applications in materials science, especially in the development of luminescent materials (Zhu et al., 2008).
Eigenschaften
IUPAC Name |
1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIMXYFYCOBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F9N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465656 | |
| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
406939-92-2 | |
| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



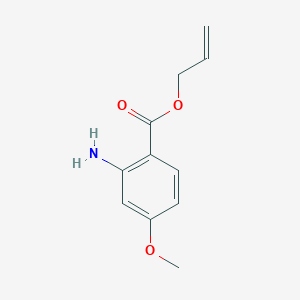
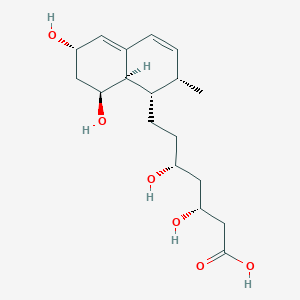


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
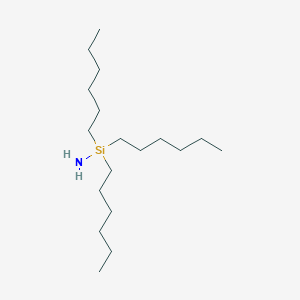
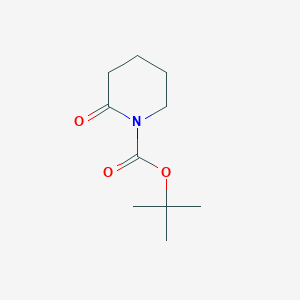




![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

